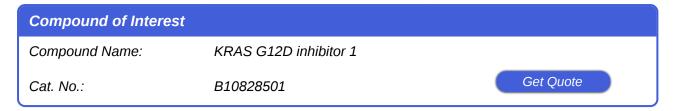


Application Notes and Protocols: Pharmacokinetic Profiling of KRAS G12D Inhibitor 1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in numerous cancers, including pancreatic, colorectal, and non-small cell lung carcinomas. The G12D mutation is one of the most prevalent oncogenic KRAS alterations, leading to a constitutively active protein that promotes uncontrolled cell proliferation and survival through downstream signaling pathways like the RAF/MEK/ERK and PI3K/AKT/mTOR cascades.[1]

KRAS G12D Inhibitor 1 represents a new class of targeted therapies designed to specifically and potently inhibit the function of the mutant KRAS G12D protein. These application notes provide a comprehensive guide to the preclinical pharmacokinetic and pharmacodynamic evaluation of this inhibitor, offering detailed protocols for key in vitro and in vivo assays.

Data Presentation

The following tables summarize representative quantitative data for a selective KRAS G12D inhibitor, illustrating the expected outcomes from the described experimental protocols.

Table 1: In Vitro Potency and Selectivity of KRAS G12D Inhibitor 1



Assay Type	Target/Cell Line	KRAS Status	IC50 / K_D_ (nM)
Biochemical Assay			
TR-FRET Nucleotide Exchange	KRAS G12D	G12D	0.15
KRAS G12C	G12C	5.20	
KRAS WT	WT	6.10	
KRAS G12V	G12V	8.35	
Cell-Based Assays			_
Cell Proliferation (72h)	AsPC-1	G12D	1.5
PANC-1	G12D	2.1	
MIA PaCa-2	G12C	>10,000	_
BxPC-3	WT	>10,000	_
pERK1/2 Inhibition (2h)	AsPC-1	G12D	0.9
PANC-1	G12D	1.3	
Target Engagement	Engineered HEK293	G12D	5.5
Engineered HEK293	WT	>15,000	

Data presented here is representative and compiled from various sources studying selective KRAS G12D inhibitors.[2]

Table 2: In Vivo Pharmacokinetic Parameters of KRAS G12D Inhibitor 1 in Rats



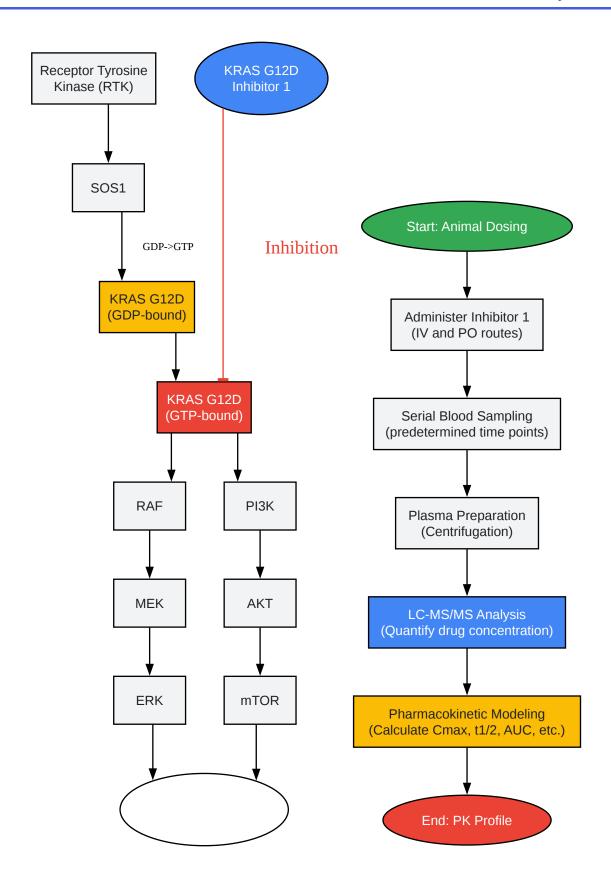
Parameter	Intravenous (IV) Administration (5 mg/kg)	Oral (PO) Administration (25 mg/kg)
Cmax	-	129.90 ± 25.23 ng/mL
Tmax	-	0.75 h
t1/2 (half-life)	2.88 ± 1.08 h	1.12 ± 0.46 h
AUC(0-t)	-	-
Bioavailability (F%)	-	2.92%
Renal Excretion (24h)	22.59% ± 3.22%	-

Pharmacokinetic data is based on studies of the KRAS G12D inhibitor MRTX1133 in rats.[3][4]

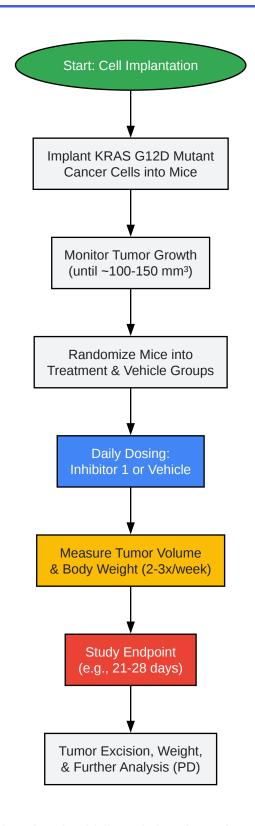
Signaling Pathway and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.









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